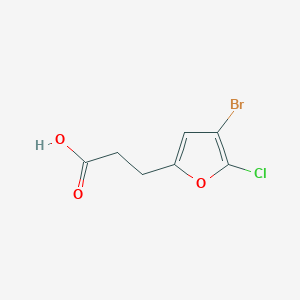

3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid

Description

3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid is a halogenated furan-propanoic acid derivative with the molecular formula C₇H₆BrClO₃ (estimated molecular weight: ~265.48 g/mol). The compound features a furan ring substituted with bromine and chlorine at positions 4 and 5, respectively, and a propanoic acid side chain at position 2.

Properties

IUPAC Name |

3-(4-bromo-5-chlorofuran-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3/c8-5-3-4(12-7(5)9)1-2-6(10)11/h3H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMGTBCKHVDIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)Cl)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid typically involves the bromination and chlorination of a furan derivative, followed by the introduction of a propanoic acid group. One common method involves the reaction of 4-bromo-5-chlorofuran with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, resulting in a dehalogenated product.

Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated furan derivatives. Substitution reactions can result in a variety of functionalized furan compounds.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of 3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid exhibit promising anti-inflammatory effects. A study found that compounds incorporating the 5-chlorofuran group selectively inhibit cyclooxygenase-1 (COX-1), which is crucial for managing inflammation and pain. The compound demonstrated an IC50 value of 0.32 µM for COX-1, indicating potent activity compared to COX-2, where it was significantly less effective .

Analgesic Effects

The analgesic properties of this compound have been explored in various models. For instance, structural modifications of similar compounds have shown enhanced pain relief efficacy, suggesting that this compound could lead to the development of new analgesics with fewer side effects .

Monoamine Oxidase Inhibition

The compound's structural analogs have been evaluated for their inhibitory effects on monoamine oxidases (MAO), enzymes involved in the metabolism of neurotransmitters. Inhibitors of MAO are critical in treating depression and neurodegenerative diseases. Studies have shown that halogenated derivatives can effectively inhibit MAO-B, which is linked to neuroprotective effects .

Antitumor Activity

Preliminary studies suggest that this compound and its derivatives may possess antitumor properties. Compounds with similar structures have been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into their mechanisms of action .

In Vitro Studies

A series of in vitro experiments were conducted to assess the toxicity and efficacy of this compound on different cell lines, including Vero cells (African green monkey kidney cells). Results indicated a concentration-dependent cytotoxic effect, with significant viability at lower concentrations, suggesting a therapeutic window for further development .

Structural Activity Relationship (SAR) Analysis

SAR studies have highlighted the importance of specific functional groups in enhancing the biological activity of compounds derived from this compound. Modifications such as bromine or methyl substitutions have been shown to improve selectivity and potency against COX enzymes, emphasizing the role of molecular structure in drug design .

Data Tables

Mechanism of Action

The mechanism of action of 3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the furan ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the propanoic acid group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

The target compound is compared to three classes of analogs: halogenated phenylpropanoic acids, bromophenyl-furan propanoic acids, and sulfur-containing propanoic acid esters. Key distinctions include:

- Halogenation Patterns: The bromo-chloro substitution on the furan ring contrasts with dichloro-hydroxyphenyl groups in marine-derived compounds (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) .

- Core Heterocycle : Furan rings (oxygen-containing) vs. phenyl rings (aromatic hydrocarbons) influence electronic properties and binding interactions.

- Functional Groups: Carboxylic acid groups (target compound) vs. esters (e.g., 3-(methylthio)propanoic acid esters in pineapples) .

Table 1: Comparative Data for Selected Propanoic Acid Derivatives

Key Findings:

Antimicrobial Halogenated Derivatives: Chlorinated phenylpropanoic acids (e.g., compound 1 from ) exhibit selective activity against Gram-positive and Gram-negative bacteria, suggesting halogenation enhances bioactivity . The target compound’s bromo-chloro furan motif may similarly disrupt microbial membranes or enzymes.

Role of Heterocycles : Bromophenyl-furan derivatives (e.g., ) lack reported bioactivity but highlight synthetic versatility. Furan rings may confer metabolic stability compared to phenyl rings .

Functional Group Impact: Esters like 3-(methylthio)propanoic acid methyl ester are volatile aroma compounds, whereas carboxylic acids (target compound) are less volatile and more suited for therapeutic use .

Biological Activity

3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid is a compound with notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with bromine and chlorine atoms, which contribute to its biological activity. The propanoic acid moiety enhances its ability to interact with various biological targets through hydrogen bonding and halogen interactions.

The interaction of this compound with specific molecular targets, such as enzymes or receptors, is crucial for its biological effects. The halogen substituents can enhance binding affinity, while the propanoic acid group stabilizes these interactions.

Biological Activities

-

Enzyme Inhibition :

- The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. It exhibits a selective inhibition profile, making it a candidate for anti-inflammatory therapies. The structure-activity relationship (SAR) indicates that the presence of chlorine and bromine enhances COX inhibition compared to other substituents like hydrogen or methyl .

- Antimicrobial Activity :

- Toxicity and Safety :

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Effect | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX Inhibition | COX-1 | 0.18 | |

| COX-2 | >1000 | ||

| Antimicrobial | Pathogenic Bacteria | Varies | |

| Cytotoxicity | Vero Cells | CC50 > 100 μg/mL |

Case Study: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of related compounds, it was found that those with similar structures to this compound exhibited significant reductions in inflammation markers in vivo models. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid, and how does halogen positioning influence reactivity?

- Methodology : Focus on Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid intermediates (e.g., 4-Bromo-3-chlorophenylboronic acid analogs ) to introduce the furan substituents. Halogen positioning (Br at C4, Cl at C5) may require regioselective protection/deprotection steps to avoid undesired side reactions.

- Data Considerations : Monitor reaction progress via HPLC (>97% purity thresholds as in ) and characterize intermediates using NMR to confirm regiochemistry.

Q. How should researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : High-performance liquid chromatography (HPLC) with UV detection, referencing >95% purity standards as in .

- Structural Confirmation : Mass spectrometry (MS) for molecular weight verification (expected ~290-300 g/mol range based on analogs in ), complemented by IR spectroscopy to confirm carboxylic acid (-COOH) and furan C-O-C stretches.

Q. What safety protocols are critical when handling halogenated furan derivatives like this compound?

- Safety Measures :

- Use engineering controls (fume hoods) to manage airborne exposure, as recommended for chlorinated organics .

- Implement emergency showers/eye wash stations and avoid contaminated clothing storage .

- Monitor thermal stability due to bromine’s potential for exothermic decomposition (observe storage conditions at 0–6°C for brominated analogs ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Strategy :

- Use density functional theory (DFT) to calculate electron density maps, identifying electrophilic/nucleophilic sites on the furan ring. Compare with boronic acid coupling partners (e.g., 4-Bromo-2-fluorophenylboronic acid ).

- Validate predictions experimentally via kinetic studies (e.g., monitoring coupling efficiency under varying Pd catalysts).

Q. What strategies resolve contradictions in spectroscopic data for halogenated propanoic acid derivatives?

- Case Study : If NMR or NMR signals overlap, employ 2D NMR (COSY, HSQC) to assign peaks. Cross-reference with crystallographic data (if available) for solid-state conformation .

- Contradiction Example : Discrepancies in melting points (e.g., 219–223°C for fluorinated cinnamic acids ) may arise from polymorphic forms; use differential scanning calorimetry (DSC) to verify thermal profiles.

Q. How does the furan ring’s electronic environment influence the compound’s acid dissociation constant (pKa)?

- Experimental Design :

- Perform potentiometric titration in aqueous/organic solvents to measure pKa shifts caused by electron-withdrawing halogens (Br/Cl).

- Compare with computational pKa predictions (e.g., COSMO-RS solvation models) .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

- Process Optimization :

- Avoid scale-dependent side reactions (e.g., halogen scrambling) by optimizing catalyst loading (Pd/Cu systems) and reaction time .

- Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.